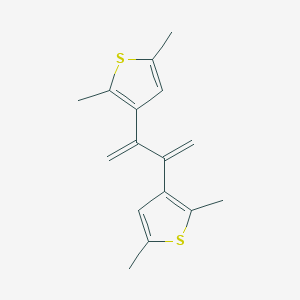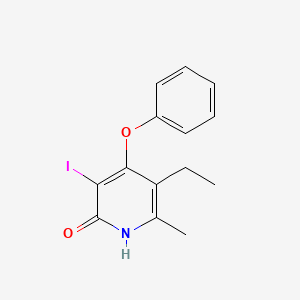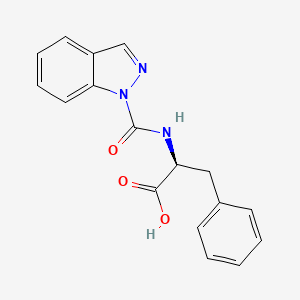![molecular formula C4H5ClF2O2 B12540375 2-[Chloro(difluoro)methyl]-1,3-dioxolane CAS No. 656828-69-2](/img/structure/B12540375.png)
2-[Chloro(difluoro)methyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(difluoro)methyl]-1,3-dioxolane is a chemical compound characterized by the presence of a dioxolane ring substituted with a chlorodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(difluoro)methyl]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with chlorodifluoromethane under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[Chloro(difluoro)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted dioxolanes and difluoromethyl derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
2-[Chloro(difluoro)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methyl]-1,3-dioxolane involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, contributing to the compound’s reactivity and versatility in synthesis.
Comparison with Similar Compounds
- 2-Chloro-2,2-difluoroethanol
- 2-Chloro-2,2-difluoroacetic acid
- 2-Chloro-2,2-difluoropropane
Comparison: Compared to these similar compounds, 2-[Chloro(difluoro)methyl]-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic applications.
Properties
CAS No. |
656828-69-2 |
|---|---|
Molecular Formula |
C4H5ClF2O2 |
Molecular Weight |
158.53 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C4H5ClF2O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 |
InChI Key |
AUSKEHWWJNGYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)

![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)




![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
